molecular formula C25H23N3O5 B2461072 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1170067-47-6

2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B2461072
CAS No.: 1170067-47-6
M. Wt: 445.475
InChI Key: DJYTYCJKGJWVTA-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Efficient Synthesis Techniques : Research has focused on developing efficient synthesis methods for quinazoline derivatives, demonstrating the compound's relevance in organic chemistry. For instance, studies on synthesizing related compounds like latifine dimethyl ether reveal methodologies that could be applicable for modifying or synthesizing 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide, highlighting its potential in synthetic chemistry and drug development (Gore & Narasimhan, 1988).

Radiolabeled Compounds for Imaging : The synthesis of radiolabeled benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors illustrates the compound's potential application in diagnostic imaging and cancer research (Tu et al., 2005).

Biological Activity

Analgesic and Anti-inflammatory Agents : Novel quinazoline derivatives have been explored for their analgesic and anti-inflammatory properties, indicating the potential therapeutic applications of this compound in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activity : The compound's framework is conducive to modifications that could enhance its antimicrobial properties. Studies on related quinazolinone derivatives underscore their effectiveness against various microorganisms, suggesting a promising avenue for developing new antibiotics or antimicrobial agents (Habib et al., 2013).

Drug Development

Cancer Therapeutics : Research into sigma-2 receptor ligands, including quinazoline derivatives, for imaging breast cancer signifies the compound's potential use in oncology, either as a diagnostic tool or as a therapeutic agent targeting specific cancer-related receptors (Tu et al., 2005).

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-15-26-21-13-8-16(27-24(29)19-6-5-7-22(32-3)23(19)33-4)14-20(21)25(30)28(15)17-9-11-18(31-2)12-10-17/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYTYCJKGJWVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.